

# Spectroscopic Profile of 4-(Hydroxymethyl)-1,3-dioxolan-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 4-(Hydroxymethyl)-1,3-dioxolan-2-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Hydroxymethyl)-1,3-dioxolan-2-one**, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

## Chemical Structure and Properties

- IUPAC Name: **4-(Hydroxymethyl)-1,3-dioxolan-2-one**
- Synonyms: Glycerol carbonate, Glycerine carbonate
- CAS Number: 931-40-8[1][2][3]
- Molecular Formula: C<sub>4</sub>H<sub>6</sub>O<sub>4</sub>[1][2][3]
- Molecular Weight: 118.09 g/mol [1][2][3]

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-(Hydroxymethyl)-1,3-dioxolan-2-one**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.82–4.77	m	1H	CH
4.49	dd	1H	OCH <sub>2</sub>
4.29	dd	1H	OCH <sub>2</sub> CH
3.66	ddd	1H	CH <sub>2</sub> OH
3.49	ddd	1H	CH <sub>2</sub> OH
5.29	t	1H	OH

Data obtained in CDCl<sub>3</sub> at 400 MHz.<sup>[4]</sup> A representative <sup>1</sup>H NMR spectrum is available in the literature.<sup>[5][6]</sup>

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

While a specific experimental peak list is not readily available in the searched literature, predicted <sup>13</sup>C NMR data can be found on various chemical databases.<sup>[7]</sup> The expected chemical shifts are generally in the following regions:

Chemical Shift (δ) ppm	Assignment
~155	C=O (carbonate)
~75	CH
~68	OCH <sub>2</sub>
~62	CH <sub>2</sub> OH

## Infrared (IR) Spectroscopy

The IR spectrum of **4-(Hydroxymethyl)-1,3-dioxolan-2-one** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
3000-2850	Medium	C-H stretch (alkane)
~1800	Strong	C=O stretch (cyclic carbonate)
1300-1000	Strong	C-O stretch (alcohol, ether, carbonate)

Note: The exact peak positions and intensities can vary depending on the sampling method.

## Mass Spectrometry (MS)

The mass spectrum of **4-(Hydroxymethyl)-1,3-dioxolan-2-one** provides information about its molecular weight and fragmentation pattern.

m/z	Interpretation
118.0266	[M] <sup>+</sup> (Molecular ion) corresponding to C <sub>4</sub> H <sub>6</sub> O <sub>4</sub>

The exact mass is a key parameter for formula determination.[\[3\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory procedures.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(Hydroxymethyl)-1,3-dioxolan-2-one** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, or DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a standard one-pulse  $^1\text{H}$  NMR spectrum.
  - Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).
  - A larger number of scans is typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- **Sample Preparation:**
  - **Neat Liquid:** If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
  - **Attenuated Total Reflectance (ATR):** Place a small amount of the sample directly on the ATR crystal.
  - **KBr Pellet (for solids):** Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
  - Record a background spectrum of the empty sample holder or salt plates.
  - Record the sample spectrum over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).
  - The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

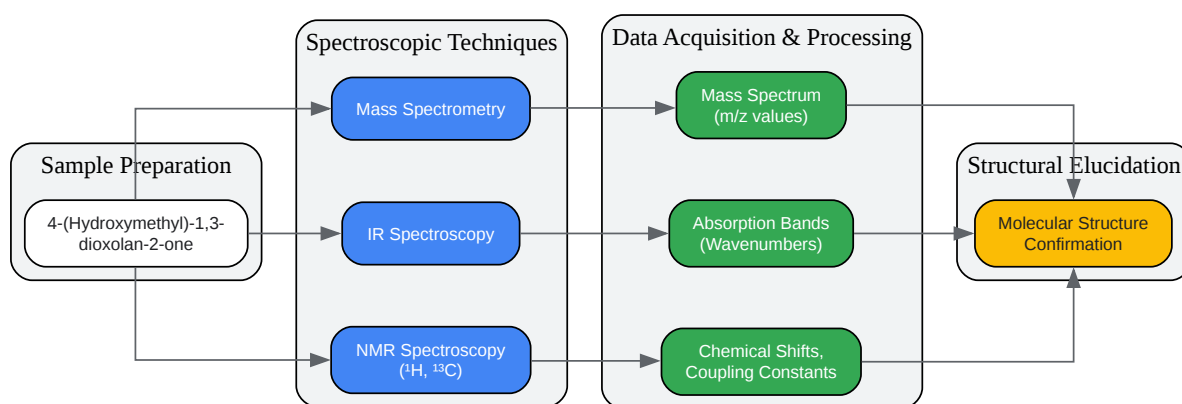
## Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques for small molecules include:
  - Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.
  - Gas Chromatography-Mass Spectrometry (GC-MS): The sample is vaporized and separated by gas chromatography before entering the mass spectrometer.
  - Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is dissolved in a suitable solvent and separated by liquid chromatography before entering the mass spectrometer.
- Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used for less volatile or thermally labile molecules.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus  $m/z$ .

- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-(Hydroxymethyl)-1,3-dioxolan-2-one**.



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